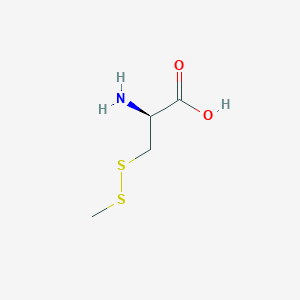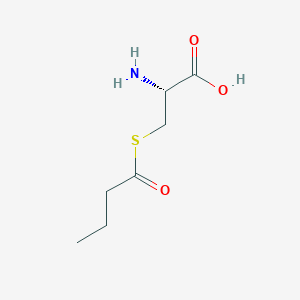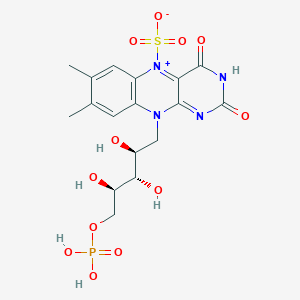
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid is an organosulfur compound that features a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(methyldisulfanyl)propanoic acid typically involves the formation of the disulfide bond through the oxidation of thiol groups. One common method is the reaction of L-cysteine with methyl disulfide under mild oxidative conditions. The reaction can be carried out in an aqueous solution with a suitable oxidizing agent such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic applications due to its redox properties and ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2S)-2-amino-3-(methyldisulfanyl)propanoic acid involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be cleaved to form thiol groups, which can interact with various molecular targets, including enzymes and proteins, thereby affecting their function and activity.
相似化合物的比较
Similar Compounds
L-cysteine: A naturally occurring amino acid with a thiol group.
L-cystine: The oxidized dimer form of L-cysteine with a disulfide bond.
Methionine: An essential amino acid containing a thioether group.
Uniqueness
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid is unique due to the presence of a methyl group attached to the disulfide bond, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
属性
分子式 |
C4H9NO2S2 |
|---|---|
分子量 |
167.3 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C4H9NO2S2/c1-8-9-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 |
InChI 键 |
PYFNLWPQPNXHCS-GSVOUGTGSA-N |
手性 SMILES |
CSSC[C@H](C(=O)O)N |
规范 SMILES |
CSSCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5S)-2-amino-5-[1-[(2R,3R,4R,5S)-5-[[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-carbamoylpyridin-1-ium-4-yl]-5-hydroxy-4-oxopentanoic acid](/img/structure/B10778170.png)
![(2R,3R,4R,5S)-2-[(3S)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10778175.png)

![[(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate](/img/structure/B10778193.png)
![copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid](/img/structure/B10778207.png)


![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B10778220.png)
![(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol](/img/structure/B10778228.png)
![N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside](/img/structure/B10778232.png)
![(4-nitrophenyl) (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate](/img/structure/B10778239.png)
![(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)
![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)

